Benzenamine, N-2-cyclohexen-1-yl-

Description

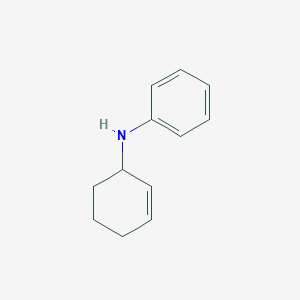

Benzenamine, N-2-cyclohexen-1-yl- (CAS: 118647-00-0), also known as N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine, is an aromatic amine derivative featuring a cyclohexenyl substituent attached to the nitrogen atom of aniline. Its molecular formula is C₁₅H₂₁N, with a molecular weight of 215.34 g/mol . The cyclohexenyl group introduces both steric bulk and a conjugated double bond, influencing its physicochemical properties and reactivity. This compound is structurally characterized by a six-membered cyclohexene ring fused to an ethylamine chain, which is further substituted with a benzyl group.

Properties

CAS No. |

52034-22-7 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-ylaniline |

InChI |

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2 |

InChI Key |

XXODTFJGVBAOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Molecular Features

| Compound Name | CAS Number | Molecular Formula | Substituent on Amine | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Benzenamine, N-2-cyclohexen-1-yl- | 118647-00-0 | C₁₅H₂₁N | Cyclohexenyl-ethyl-benzyl | 215.34 |

| N-Ethylbenzenamine | 103-69-5 | C₈H₁₁N | Ethyl | 121.18 |

| N-Isopropylbenzenamine | 768-52-5 | C₉H₁₃N | Isopropyl | 135.21 |

| N-Benzylcyclohexylamine | 16350-96-2 | C₁₃H₁₉N·HCl | Cyclohexyl-benzyl | 225.8 (HCl salt) |

| 2-Chlorobenzenamine | 95-51-2 | C₆H₆ClN | Chlorine (ortho) | 127.57 |

| 2-(Piperazin-1-yl)benzenamine | - | C₁₀H₁₅N₃ | Piperazine ring | 177.25 |

Key Observations :

- Cyclohexenyl vs. Alkyl Groups : The cyclohexenyl group in the target compound increases steric hindrance compared to linear alkyl substituents (e.g., ethyl or isopropyl in N-Ethylbenzenamine and N-Isopropylbenzenamine). This reduces nucleophilicity at the nitrogen atom, affecting reactivity in substitution reactions .

- Halogenated Derivatives : Chloroanilines (e.g., 2-chlorobenzenamine) exhibit higher polarity due to the electronegative chlorine atom, leading to increased solubility in polar solvents compared to the hydrophobic cyclohexenyl analog .

- Cyclic Amines : Compounds like 2-(piperazin-1-yl)benzenamine introduce a secondary amine group within a piperazine ring, enhancing hydrogen-bonding capacity and altering biological activity .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound | Boiling Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| N-2-cyclohexen-1-yl-benzenamine | Not reported | Low in water; soluble in organic solvents | 3.8 |

| N-Ethylbenzenamine | 205–210 | Miscible with ethanol | 1.5 |

| N-Benzylcyclohexylamine | >250 (decomposes) | Soluble in DMSO | 3.2 |

| 2-Chlorobenzenamine | 208–210 | Slightly soluble in water | 1.9 |

Key Findings :

- The cyclohexenyl group in the target compound increases lipophilicity (LogP ~3.8), enhancing membrane permeability compared to simpler alkyl derivatives (e.g., N-Ethylbenzenamine, LogP 1.5) .

- N-Benzylcyclohexylamine (CAS 16350-96-2), a structural analog with a saturated cyclohexyl ring, shows reduced conformational flexibility but similar solubility profiles .

Regulatory and Environmental Considerations

- Toxicity: Chloroanilines are regulated due to carcinogenic risks (e.g., EPA listings under Hazard Class U222) . The cyclohexenyl derivative’s environmental fate is less documented but likely involves slow degradation due to its hydrophobic nature.

- Regulatory Status: Branched alkyl benzenamines (e.g., CAS 333955-69-4) are subject to significant new use regulations (SNURs) under the TSCA, suggesting similar scrutiny for novel cyclohexenyl derivatives .

Q & A

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| (a) | NaOH, prop-2-yn-1-amine, CH₂Cl₂, rt | ~60-70% |

| (b) | CuSO₄·5H₂O, sodium ascorbate, acetone/H₂O | ~85% |

How can spectroscopic techniques resolve structural ambiguities in N-cyclohexenyl-substituted benzenamine derivatives?

Combined use of FTIR , ¹H/¹³C NMR , and mass spectrometry is essential. For instance:

- FTIR : Confirms NH stretching (~3400 cm⁻¹) and C=C cyclohexenyl bonds (~1650 cm⁻¹) .

- NMR : Cyclohexenyl protons appear as multiplet signals (δ 5.5–6.0 ppm for vinyl H; δ 1.2–2.5 ppm for aliphatic H) .

- High-Resolution MS : Validates molecular weight (e.g., MW 239.33 for a related sulfonamide analogue ).

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex derivatives .

What strategies address contradictions in spectroscopic or chromatographic data for this compound?

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .

- Chromatographic Purity : Use HPLC with dual detectors (UV and MS) to distinguish co-eluting impurities.

- Single-Crystal XRD : Resolves stereochemical ambiguities, especially for cyclohexenyl conformers .

How does N-2-cyclohexen-1-yl substitution influence thermal stability in epoxy polymers?

In epoxy-amine blends, the cyclohexenyl group enhances rigidity, improving thermal stability. For example, a tetraglycidyl amine-based resin blended with diglycidyl ether of bisphenol A (DER-332) showed:

- TGA : Decomposition onset at ~300°C (vs. 250°C for non-cyclohexenyl analogues) .

- DSC : Glass transition temperature (Tg) increased by 20°C due to restricted molecular motion .

What in vitro models assess hematotoxicity risks of N-cyclohexenyl benzenamine derivatives?

- Methemoglobinemia Assay : Incubate erythrocytes with the compound and measure methemoglobin levels via UV-Vis spectroscopy (peak at 630 nm) .

- Hemolytic Activity : Quantify hemoglobin release after 24-hour exposure using centrifugation and spectrophotometry (λ = 540 nm) .

- CYP450 Inhibition Studies : Evaluate metabolic pathways (e.g., liver microsomes) to predict drug-interaction risks .

How can computational modeling predict reactivity in further functionalization?

- DFT Calculations : Optimize transition states for reactions (e.g., electrophilic substitution at the para position of the aniline ring) .

- Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic/electrophilic attacks (e.g., HOMO localization on the cyclohexenyl double bond) .

- MD Simulations : Assess steric effects during cross-coupling reactions (e.g., Suzuki-Miyaura with aryl halides) .

What mechanistic insights explain the compound’s toxicity profile?

- Methemoglobin Induction : The aniline moiety oxidizes Fe²⁺ in hemoglobin to Fe³⁺, impairing oxygen transport .

- Reactive Metabolites : Cytochrome P450-mediated N-hydroxylation generates nitroso intermediates, causing DNA adducts .

- Dose-Dependent Hemolysis : Accumulation in lipid bilayers disrupts erythrocyte membranes .

How to design stability studies under thermal or oxidative stress?

- Forced Degradation : Expose the compound to 40–80°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via LC-MS for nitroso or quinone byproducts .

- Light Exposure : Use ICH Q1B photostability protocols with UV/Vis irradiation .

What comparative analyses differentiate this compound from its analogues?

- TGA/DSC : Compare thermal profiles with N-phenyl or N-alkyl benzenamine derivatives .

- SAR Studies : Evaluate substituent effects (e.g., cyclohexenyl vs. phenyl on solubility/log P) .

- Biological Activity : Screen against analogues in cytotoxicity assays (e.g., HepG2 cells) .

How to validate synthetic intermediates using regulatory-compliant methods?

- ICH M7 Guidelines : Perform bacterial mutagenicity assays (Ames test) for genotoxicity .

- Elemental Analysis : Confirm purity (>98%) via CHNS/O combustion analysis.

- Residual Solvents : GC-MS detection per ICH Q3C limits (e.g., dichloromethane < 600 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.